UWA-101 is a novel compound characterized as a dual inhibitor of serotonin transporter and dopamine transporter. It is notably derived from the structure of 3,4-methylenedioxymethamphetamine, commonly known as MDMA. This compound has been studied primarily for its potential therapeutic effects in Parkinson's disease, where it has shown promise in enhancing the efficacy of L-DOPA treatment without exacerbating dyskinesia, a common side effect associated with long-term L-DOPA therapy .
UWA-101 was synthesized through a process involving reductive amination of piperonyl cyclopropyl ketone with methylamine. The resulting product was further processed to form its hydrochloride salt, which is water-soluble and crystalline . The compound has been extensively evaluated in preclinical models, particularly using MPTP-lesioned marmosets to assess its effects on motor functions and dyskinesia .
UWA-101 falls under the category of psychoactive substances but is distinct in that it lacks the psychoactive properties typically associated with MDMA. Its classification as a monoamine re-uptake inhibitor places it within a group of compounds that modulate neurotransmitter levels in the brain, specifically targeting serotonin and dopamine systems .
The synthesis of UWA-101 involves a two-step process:
The synthesis was optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to confirm the structure and purity of UWA-101 .
UWA-101's molecular formula is with a molecular weight of approximately 215.29 g/mol. The structural configuration includes a cyclopropyl group attached to a piperonyl moiety, contributing to its unique pharmacological profile.
The compound's stereochemistry plays a crucial role in its interaction with serotonin and dopamine transporters, influencing its binding affinity and functional activity. Detailed structural analysis has shown that UWA-101 exhibits a binding profile distinct from traditional MDMA analogs, showing reduced affinity for norepinephrine transporter and serotonin receptor subtypes .
UWA-101 primarily acts through the inhibition of serotonin and dopamine reuptake mechanisms. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic signaling which is beneficial in treating Parkinson's disease symptoms.
In vitro studies have demonstrated that UWA-101 effectively inhibits both serotonin transporter and dopamine transporter with comparable potency. This dual inhibition mechanism is significant as it allows for synergistic effects when administered alongside L-DOPA, improving therapeutic outcomes without increasing dyskinetic side effects .
The mechanism by which UWA-101 exerts its effects involves the blockade of serotonin and dopamine reuptake sites on their respective transporters. By preventing the reabsorption of these neurotransmitters, UWA-101 increases their availability in the synaptic cleft.
Studies indicate that co-administration of UWA-101 with L-DOPA can significantly enhance motor function in animal models without aggravating dyskinesia. This effect has been attributed to the balanced modulation of both serotonin and dopamine systems, which is crucial for maintaining motor control in Parkinsonian patients .
UWA-101 is typically presented as a white crystalline powder when in its hydrochloride form. It is soluble in water, which facilitates its administration in pharmacological studies.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its melting point and solubility characteristics are essential for formulation development in potential therapeutic applications.
Relevant data from studies show that UWA-101 maintains its efficacy over time when stored properly, ensuring consistent performance in biological assays .
UWA-101 has significant potential applications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4